3,4-Diethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
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Overview
Description
3,4-Diethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that features a thiazolo[5,4-B]pyridine moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The thiazole and pyridine rings are known for their diverse pharmacological properties, making this compound a promising candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multiple steps, starting from commercially available substances. One common synthetic route includes the following steps:
Formation of the Thiazolo[5,4-B]pyridine Core: This step involves the annulation of a pyridine ring to a thiazole ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Diethoxybenzamide Moiety: The final step involves the attachment of the diethoxybenzamide group through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3,4-Diethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a phosphoinositide 3-kinase (PI3K) inhibitor, which is significant in cancer research.
Biological Studies: Its ability to interact with various biological targets makes it a valuable tool for studying cellular pathways and mechanisms.
Industrial Applications: The compound’s unique structure allows for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Diethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell growth and survival . This interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds also feature a fused thiazole-pyridine ring system but differ in the position of the nitrogen atom in the pyridine ring.
Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring structure but with a pyrazole ring instead of a thiazole ring.
Uniqueness
3,4-Diethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is unique due to its specific substitution pattern and the presence of both diethoxy and benzamide groups. This combination of functional groups contributes to its distinct biological activities and chemical properties .
Properties
Molecular Formula |
C23H21N3O3S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3,4-diethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H21N3O3S/c1-3-28-19-11-10-15(14-20(19)29-4-2)21(27)25-17-8-5-7-16(13-17)22-26-18-9-6-12-24-23(18)30-22/h5-14H,3-4H2,1-2H3,(H,25,27) |
InChI Key |
JSMOPSXELUUQQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)OCC |
Origin of Product |
United States |
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